Gambiriin A2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

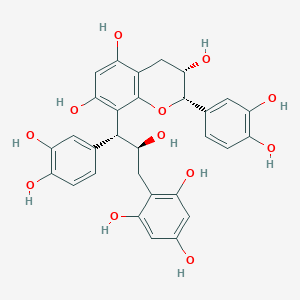

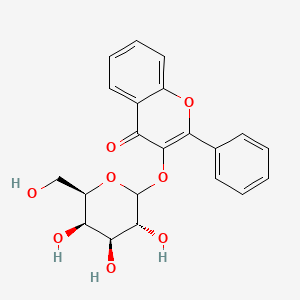

Gambiriin A2 is a catechin.

Aplicaciones Científicas De Investigación

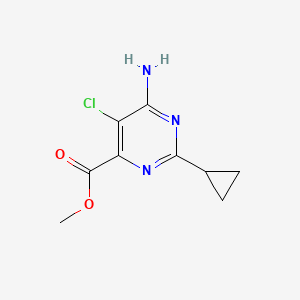

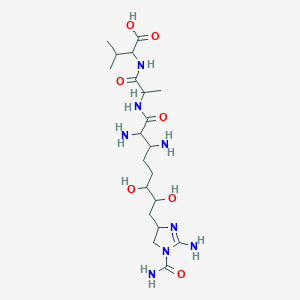

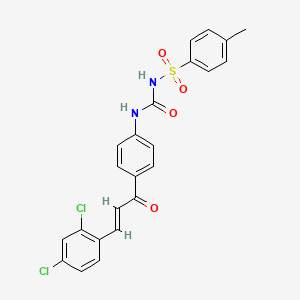

Chemical Structure and Composition

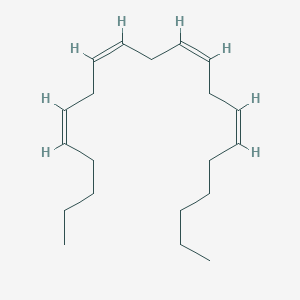

Gambiriin A2, a chalcane-flavan dimer, is one of the polyphenolic constituents isolated from Uncaria gambir, a plant extract used in traditional medicine in Asia. The study by Taniguchi et al. (2007) provides a revised structural characterization of gambiriin A2, highlighting its complex chemical nature and potential therapeutic applications. This research paves the way for understanding the biological activities of gambiriin A2 in various medical and scientific contexts (Taniguchi et al., 2007).

Potential Bioactivity

Gambiriin A2 has been investigated for various biological activities. For instance, a study by Zhou et al. (2022) explored the bioactive properties of gambiriin A2 and related compounds in pine bark extract, finding their potential in dental bioactivity. This discovery expands the understanding of bioactive catechin oligomers and their implications in natural dental health enhancement (Zhou et al., 2022).

Quality Assessment of Gambir

In another study, Taniguchi et al. (2007) conducted a quantitative analysis of polyphenolic constituents in gambir products, including gambiriin A2. This research is crucial for establishing quality control and evaluation methods for gambir and its components, thereby ensuring the standardization and efficacy of products containing gambiriin A2 (Taniguchi et al., 2007).

Antifibrotic Potential

Gambiriin A2 was also studied for its antifibrotic properties in keloid fibroblast cells by Jusman et al. (2022). Their research focused on the inhibitory effects of gambiriin A2 on keloid fibroblast proliferation, indicating its potential use in herbal-based therapies for keloid management (Jusman et al., 2022).

α-Glucosidase Inhibition

Another significant application of gambiriin A2 is in the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. Kim et al. (2014) explored this potential, suggesting its utility in managing diseases like diabetes by modulating glucose absorption (Kim et al., 2014).

Cardiovascular Effects

A study by Mok et al. (1992) investigated the cardiovascular responses produced by gambiriin A2, highlighting its potential in managing blood pressure and heart rate. This research offers insights into the therapeutic applications of gambiriin A2 in cardiovascular health (Mok et al., 1992).

Propiedades

Nombre del producto |

Gambiriin A2 |

|---|---|

Fórmula molecular |

C30H28O12 |

Peso molecular |

580.5 g/mol |

Nombre IUPAC |

(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(1R,2S)-1-(3,4-dihydroxyphenyl)-2-hydroxy-3-(2,4,6-trihydroxyphenyl)propyl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H28O12/c31-14-7-19(34)15(20(35)8-14)9-24(39)27(12-1-3-17(32)22(37)5-12)28-25(40)11-21(36)16-10-26(41)29(42-30(16)28)13-2-4-18(33)23(38)6-13/h1-8,11,24,26-27,29,31-41H,9-10H2/t24-,26-,27-,29-/m0/s1 |

Clave InChI |

AAOPKIFUFWCDQZ-CXXWFMJBSA-N |

SMILES isomérico |

C1[C@@H]([C@@H](OC2=C1C(=CC(=C2[C@@H](C3=CC(=C(C=C3)O)O)[C@H](CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |

SMILES canónico |

C1C(C(OC2=C1C(=CC(=C2C(C3=CC(=C(C=C3)O)O)C(CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone](/img/structure/B1258180.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)

![4-[[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-yl-6-purinyl]amino]methyl]benzenesulfonamide](/img/structure/B1258193.png)